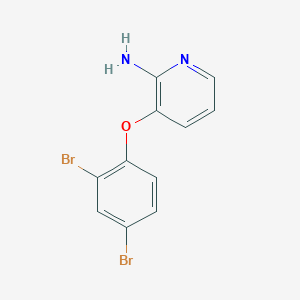

3-(2,4-Dibromophenoxy)pyridin-2-amine

Description

3-(2,4-Dibromophenoxy)pyridin-2-amine is a brominated pyridine derivative characterized by a pyridin-2-amine core substituted with a 2,4-dibromophenoxy group at the 3-position.

Properties

Molecular Formula |

C11H8Br2N2O |

|---|---|

Molecular Weight |

344.00 g/mol |

IUPAC Name |

3-(2,4-dibromophenoxy)pyridin-2-amine |

InChI |

InChI=1S/C11H8Br2N2O/c12-7-3-4-9(8(13)6-7)16-10-2-1-5-15-11(10)14/h1-6H,(H2,14,15) |

InChI Key |

UUAQGBUABJHYAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Anti-inflammatory Agents

- TAC5 Series (e.g., TAC5-a): These derivatives inhibit TLR3/7/8/9-mediated NF-κB activation, suppressing TNF-α/IL-6 in macrophages and monocytes. TAC5-a reduced psoriasis and lupus symptoms in murine models .

- This compound: While unstudied, bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in inflammatory targets, analogous to TAC5’s halogenated motifs.

Antimicrobial Agents

- Schiff Bases (e.g., Compound III in ) : Brominated derivatives exhibit solvent-dependent growth inhibition against S. aureus and E. coli, with MIC values influenced by substituent polarity .

- This compound: The dibromophenoxy group may enhance membrane penetration compared to mono-halogenated analogues, though this requires experimental validation.

Structure-Activity Relationships (SAR)

- Halogen Position: Ortho-substituted bromines (as in this compound) may sterically hinder target binding compared to para-substituted analogues, but enhance thermal stability .

- Ether vs. Schiff Base Linkages: Ether-linked compounds (e.g., phenoxy-pyridines) generally exhibit higher metabolic stability than Schiff bases, which are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.